4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine
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Description
The compound “4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine” is a complex organic molecule that likely belongs to the class of heterocyclic compounds . It contains several functional groups and rings, including a cyclopropyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a fluoropyrimidine moiety .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The 1,2,4-triazolo[4,3-b]pyridazine ring is a key structural feature, which is fused with a cyclopropyl group . This structure can make specific interactions with different target receptors, contributing to its potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its structural complexity. The presence of multiple functional groups and rings provides numerous sites for potential reactions .Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with various biological targets due to its complex structure . Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c18-13-7-19-10-20-17(13)24-6-5-11(8-24)9-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7,10-12H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNAEZYNRTJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=NC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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